molecular formula C10H12Cl2O3S B13494162 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13494162
M. Wt: 283.17 g/mol
InChI Key: WCOLVXRIGIJEGA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 2-chlorophenoxy substituent at the third carbon of a 2-methylpropane backbone. Sulfonyl chlorides are highly reactive intermediates widely used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds in pharmaceuticals, agrochemicals, and materials science. The compound’s structure combines aromatic (phenoxy) and aliphatic (methylpropane) features, with the sulfonyl chloride group (-SO₂Cl) enabling nucleophilic substitution reactions.

Properties

Molecular Formula

C10H12Cl2O3S

Molecular Weight

283.17 g/mol

IUPAC Name

3-(2-chlorophenoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O3S/c1-8(7-16(12,13)14)6-15-10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

WCOLVXRIGIJEGA-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Cl)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under certain conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride, differing primarily in substituents, functional groups, and molecular complexity:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound (Hypothetical) N/A C₉H₁₀Cl₂O₃S 268.97 2-Chlorophenoxy group at C3, methyl at C2, sulfonyl chloride at C1 Likely intermediate for sulfonamides
3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride 1342145-48-5 C₉H₁₁BrClNO₃S 328.42 Bromopyridine substituent at C3, introducing aromatic N-heterocycle Pharmaceutical intermediate
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride 1803601-34-4 C₅H₉Cl₃O₂S 239.54 Dual chlorine substituents (chloro and chloromethyl) on C2 and C3 Lab scaffold for small-molecule synthesis
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride 1797306-72-9 C₁₀H₁₄Cl₂FN 237.90 Fluorine and chlorine on phenyl ring, amine hydrochloride functional group Potential bioactive molecule

Key Differences and Implications

Substituent Effects: The 2-chlorophenoxy group in the target compound provides an electron-withdrawing aromatic system, enhancing electrophilicity at the sulfonyl chloride site compared to aliphatic analogs like 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride .

Reactivity and Stability: The chloromethyl group in 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride increases steric hindrance and reactivity in alkylation reactions compared to the phenoxy-substituted target compound. Fluorine in ’s compound enhances metabolic stability and lipophilicity, contrasting with the sulfonyl chloride’s hydrolytic instability.

Applications :

  • Bromopyridine derivatives () are favored in kinase inhibitor synthesis due to their heterocyclic pharmacophores .
  • Aliphatic sulfonyl chlorides () serve as versatile scaffolds for combinatorial chemistry .

Research Findings and Data Trends

  • Synthetic Utility: Sulfonyl chlorides with aromatic substituents (e.g., phenoxy, bromopyridine) are prioritized in drug discovery for their ability to generate sulfonamide libraries .
  • Thermal Stability : Aliphatic sulfonyl chlorides (e.g., ) exhibit lower thermal stability than aromatic analogs due to weaker resonance stabilization .
  • Bioactivity : Amine hydrochlorides () are often bioactive, while sulfonyl chlorides are typically intermediates rather than end products .

Biological Activity

3-(2-Chlorophenoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides. Its structure can be represented as follows:

C9H10ClO3S\text{C}_9\text{H}_{10}\text{ClO}_3\text{S}

This structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives, including those related to sulfonyl chlorides, possess significant antitumor properties. For instance, a compound with a similar sulfonyl moiety demonstrated an IC50 value of 0.17 µM against A549 lung cancer cells, indicating potent antitumor activity . The mechanism involved cell cycle arrest and apoptosis induction in cancer cell lines such as MDA-MB-231 and HeLa .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. A study synthesized novel sulfonamides and evaluated their effectiveness against various bacterial strains. Compounds derived from similar structures showed promising results, with significant inhibition zones against E. coli and S. aureus, suggesting that this compound may exhibit comparable antibacterial effects .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial growth. The sulfonyl group can interact with amino acids in active sites of enzymes, thereby inhibiting their function.

Case Study 1: Antitumor Efficacy

In vitro studies on similar sulfonamide derivatives revealed that compounds with a chlorophenoxy group exhibited enhanced cytotoxicity against several cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like adriamycin, suggesting a potential for clinical application .

Case Study 2: Antibacterial Screening

A series of synthesized sulfonamides were tested against gram-positive and gram-negative bacteria. Results indicated that certain derivatives had MIC values comparable to established antibiotics such as ciprofloxacin, highlighting the potential of these compounds in treating bacterial infections .

Research Findings

Compound IC50 (µM) Cell Line Activity
Compound 7j0.17A549Antitumor
Compound 5a7.81E. coliAntibacterial
Compound 9a7.81E. coliAntibacterial

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